molecular formula C13H8F2O B15252411 2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B15252411
M. Wt: 218.20 g/mol
InChI Key: VDBFFLXGLMQSIR-UHFFFAOYSA-N
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Description

2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 2’ positions, and an aldehyde group is present at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,2’-difluorobiphenyl.

Industrial Production Methods

While specific industrial production methods for 2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: 2,2’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2,2’-Difluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the aldehyde group and the fluorine atoms, which confer distinct electronic and steric properties

Properties

Molecular Formula

C13H8F2O

Molecular Weight

218.20 g/mol

IUPAC Name

2-fluoro-3-(2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8F2O/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-16)13(11)15/h1-8H

InChI Key

VDBFFLXGLMQSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C=O)F

Origin of Product

United States

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